4-Fluoro-3-(thiophen-2-yl)aniline
Description
Properties
Molecular Formula |
C10H8FNS |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-fluoro-3-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h1-6H,12H2 |
InChI Key |
SEAHKKCYBSNFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Core
4-Fluoro-3-(trifluoromethyl)aniline
- Structure : Fluorine at position 4 and a trifluoromethyl (-CF₃) group at position 3.
- Properties :
- Synthesis : Prepared via nucleophilic substitution or condensation reactions, with yields up to 70% under optimized conditions .
4-Fluoro-3-(trifluoromethoxy)aniline
- Structure : Trifluoromethoxy (-OCF₃) substituent at position 3.
- Properties :
4-Chloro-3-(trifluoromethyl)aniline
- Structure : Chlorine replaces fluorine at position 4.
- Properties: Higher molecular weight (283.0 g/mol vs. 207.2 g/mol for 4-Fluoro-3-(thiophen-2-yl)aniline) and altered steric effects . Used in nonlinear optical (NLO) materials due to strong dipole moments .
Heterocyclic Substituent Comparisons
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Structure : Oxadiazole-thiophene hybrid at position 3.
- Properties :
4-Fluoro-3-(1H-tetrazol-1-yl)aniline
Electronic and Spectral Properties
Electrochromic Behavior
- This compound Polymer (P2ThA) :
- P3ThA shows broader absorption (410–480 nm) due to side-chain conjugation, unlike P2ThA’s backbone-dominated π-system .
UV-Vis Absorption
Anticancer Activity
- This compound Derivatives: Compound 5b (IC₅₀ = 8.2 µM against HCT-116 cells) shows selectivity (SI = 4.1) over normal cells .
- Analogues with Indole-Thiophene Hybrids :
Antischistosomal Activity
- 1-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione (33) :
- Synthesized from 4-Fluoro-3-(CF₃)aniline, showing promising IC₅₀ values in schistosomiasis models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-3-(thiophen-2-yl)aniline in academic laboratories?
- Methodology : The compound can be synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3-fluoro-4-bromoaniline and thiophen-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) with Na₂CO₃ as a base at 80–90°C . Alternatively, Buchwald-Hartwig amination or Ullmann coupling may be employed for introducing the aniline moiety.
- Key Considerations : Optimize reaction time (typically 12–24 hrs), monitor progress via TLC or LC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of fluorine and thiophene substitution. Fluorine’s deshielding effect and thiophene proton splitting patterns are diagnostic .
- FTIR : Identify NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and bond angles (use SHELXL for refinement ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
